molecular formula C8H19NO B12667105 1-(Pentylamino)-2-propanol CAS No. 41063-36-9

1-(Pentylamino)-2-propanol

Cat. No.: B12667105
CAS No.: 41063-36-9
M. Wt: 145.24 g/mol
InChI Key: GJLXSQMDBRASLW-UHFFFAOYSA-N
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Description

1-(Pentylamino)-2-propanol is an amino alcohol derivative characterized by a pentyl group (-C₅H₁₁) attached to the amino moiety at the 1-position of 2-propanol (CH₃-CH(OH)-CH₂-NH-C₅H₁₁). Amino alcohols, in general, are critical intermediates in drug development, particularly in β-blockers and local anesthetics . For example, Naepaine Hydrochloride (2-(pentylamino)ethyl 4-aminobenzoate) shares the pentylamino motif and is used as a local anesthetic .

Properties

CAS No.

41063-36-9

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-(pentylamino)propan-2-ol

InChI

InChI=1S/C8H19NO/c1-3-4-5-6-9-7-8(2)10/h8-10H,3-7H2,1-2H3

InChI Key

GJLXSQMDBRASLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Pentylamino)-2-propanol can be achieved through several routes. One common method involves the reaction of 2-propanol with pentylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(Pentylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in 1-(Pentylamino)-2-propanol can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts. Reaction conditions often involve specific temperatures and pH levels to optimize product formation.

Scientific Research Applications

1-(Pentylamino)-2-propanol has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Pentylamino)-2-propanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 1-(pentylamino)-2-propanol with three structurally related amino alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Key References
1-(Pentylamino)-2-propanol C₈H₁₉NO 145.24 Linear aliphatic (C₅) Not available Inferred
1-(Cyclohexylamino)-2-propanol C₉H₁₉NO 157.26 Cycloaliphatic (C₆) 103-00-4
1-(Phenylamino)-2-propanol C₉H₁₃NO 151.21 Aromatic (C₆H₅) 3233-06-5
1-(Isopropylamino)-2-propanol* C₆H₁₅NO 117.19 Branched aliphatic (C₃) 318-98-9 (HCl salt)

*Derived from Propranolol Hydrochloride’s core structure .

Key Observations:
  • Substituent Effects: Lipophilicity: The pentyl group enhances lipophilicity compared to smaller aliphatic chains (e.g., isopropyl) but is less lipophilic than cyclohexyl or aromatic substituents . Solubility: Linear aliphatic chains (pentyl) improve solubility in nonpolar solvents compared to aromatic analogs, which may aggregate due to π-π interactions .

Physicochemical Data and Trends

Property 1-(Pentylamino)-2-propanol 1-(Cyclohexylamino)-2-propanol 1-(Phenylamino)-2-propanol
Boiling Point (predicted) ~200–220°C ~230–250°C ~260–280°C
Water Solubility Moderate Low Very low
LogP (Octanol-Water) ~1.5–2.0 ~2.5–3.0 ~3.0–3.5

Note: Predictions based on substituent hydrophobicity trends .

Research Findings and Implications

Substituent-Driven Bioactivity

  • Aliphatic vs. Aromatic : Pentyl and cyclohexyl groups enhance blood-brain barrier penetration compared to phenyl derivatives, making them suitable for central nervous system-targeted drugs .
  • Steric Effects : Bulkier substituents (cyclohexyl) reduce metabolic degradation rates, prolonging drug half-life .

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